{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate
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Overview
Description
The compound "{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate" is a synthetic organic molecule with a complex structure. It belongs to the class of indolizines, which are heterocyclic compounds containing a fused indole and pyridine ring. This compound has attracted attention in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate" typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: : Starting with an appropriate pyridine derivative, the indolizine core can be synthesized through cyclization reactions.
Acetylation: : Introduction of the acetyl group at the 3-position of the indolizine ring via Friedel-Crafts acylation.
Carbamoyl Methylation: : Attachment of the 4-(ethoxycarbonyl)phenylcarbamoyl methyl group through amide bond formation and subsequent alkylation.
Reaction conditions often involve the use of acid or base catalysts, specific solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods would scale up these reactions, ensuring safety and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
"{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate" undergoes various chemical reactions:
Oxidation: : Can be oxidized to form hydroxyl or keto derivatives, particularly at the indolizine ring.
Reduction: : Reduction can yield amine derivatives from the carbamoyl group.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the phenyl or indolizine rings.
Common Reagents and Conditions
Oxidizing Agents: : Chromium trioxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Conditions: : Utilization of halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation Products: : Hydroxyindolizine derivatives.
Reduction Products: : Aminoindolizine derivatives.
Substitution Products: : Various substituted indolizines depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, it may interact with enzymes or receptors, potentially inhibiting or modifying their activities. Researchers study its interactions to understand its potential effects on biological systems.
Medicine
In medicine, this compound is explored for its pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific diseases, such as cancer, infections, or neurological disorders.
Industry
Industrially, it may be used in the development of new materials, dyes, or catalysts. Its unique chemical properties could enhance the performance of industrial products.
Mechanism of Action
The mechanism by which "{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate" exerts its effects often involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. Its structure allows it to fit into active sites or binding pockets, altering the function of the target molecule. The pathways involved could range from signal transduction to metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
{[4-(methoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate
{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-propionylindolizine-1-carboxylate
Uniqueness
The specific ethoxycarbonyl and acetyl functional groups confer unique chemical reactivity and biological activity to "{[4-(ethoxycarbonyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate".
Differences in the alkyl chains or substituent positions significantly impact the compound's overall behavior and applications.
By understanding the distinct characteristics of "this compound", researchers can better utilize its properties in various scientific and industrial fields.
Properties
IUPAC Name |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-3-29-21(27)15-7-9-16(10-8-15)23-20(26)13-30-22(28)17-12-19(14(2)25)24-11-5-4-6-18(17)24/h4-12H,3,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQIMJPQAYPBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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